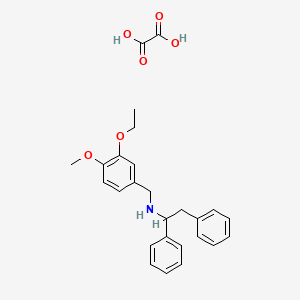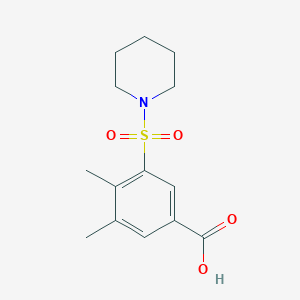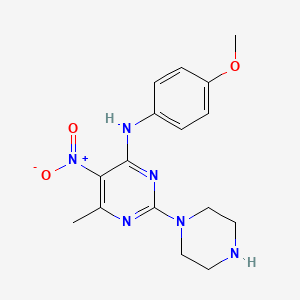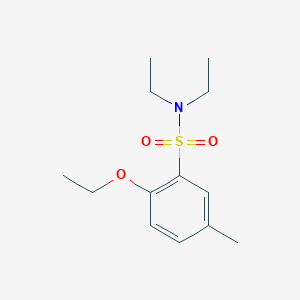
3-(cyclopentylthio)-5,6-diphenyl-1,2,4-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(cyclopentylthio)-5,6-diphenyl-1,2,4-triazine (CPDT) is a chemical compound that has been extensively studied for its potential applications in various fields of science. CPDT belongs to the class of triazine derivatives and has a unique structure that makes it an attractive candidate for research in the fields of chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
3-(cyclopentylthio)-5,6-diphenyl-1,2,4-triazine has been extensively studied for its potential applications in various fields of science. In the field of chemistry, 3-(cyclopentylthio)-5,6-diphenyl-1,2,4-triazine has been used as a ligand for the synthesis of metal complexes. In the field of biochemistry, 3-(cyclopentylthio)-5,6-diphenyl-1,2,4-triazine has been used as a fluorescent probe for the detection of DNA and RNA. In the field of pharmacology, 3-(cyclopentylthio)-5,6-diphenyl-1,2,4-triazine has been studied for its potential as an anti-cancer agent.
Wirkmechanismus
The mechanism of action of 3-(cyclopentylthio)-5,6-diphenyl-1,2,4-triazine is not fully understood. However, it is believed that 3-(cyclopentylthio)-5,6-diphenyl-1,2,4-triazine exerts its effects by inhibiting the activity of enzymes involved in DNA synthesis and cell division. 3-(cyclopentylthio)-5,6-diphenyl-1,2,4-triazine has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
3-(cyclopentylthio)-5,6-diphenyl-1,2,4-triazine has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-(cyclopentylthio)-5,6-diphenyl-1,2,4-triazine inhibits the growth of cancer cells and induces apoptosis. 3-(cyclopentylthio)-5,6-diphenyl-1,2,4-triazine has also been shown to have anti-inflammatory and antioxidant effects. In vivo studies have shown that 3-(cyclopentylthio)-5,6-diphenyl-1,2,4-triazine reduces tumor growth in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
3-(cyclopentylthio)-5,6-diphenyl-1,2,4-triazine has several advantages for lab experiments. It is easy to synthesize and has a unique structure that makes it an attractive candidate for research. However, 3-(cyclopentylthio)-5,6-diphenyl-1,2,4-triazine also has some limitations. It is relatively insoluble in water, which can make it difficult to work with in aqueous solutions. 3-(cyclopentylthio)-5,6-diphenyl-1,2,4-triazine can also be toxic at high concentrations, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on 3-(cyclopentylthio)-5,6-diphenyl-1,2,4-triazine. One area of research is the development of 3-(cyclopentylthio)-5,6-diphenyl-1,2,4-triazine-based fluorescent probes for the detection of DNA and RNA. Another area of research is the development of 3-(cyclopentylthio)-5,6-diphenyl-1,2,4-triazine-based metal complexes for use in catalysis. 3-(cyclopentylthio)-5,6-diphenyl-1,2,4-triazine also has potential as an anti-cancer agent, and future research could focus on optimizing its efficacy and reducing toxicity. Finally, 3-(cyclopentylthio)-5,6-diphenyl-1,2,4-triazine could be studied for its potential as an anti-inflammatory and antioxidant agent.
Synthesemethoden
3-(cyclopentylthio)-5,6-diphenyl-1,2,4-triazine can be synthesized using various methods, including the reaction of 3-mercapto-5,6-diphenyl-1,2,4-triazine with cyclopentanone in the presence of a base. The reaction proceeds through a nucleophilic addition-elimination mechanism to produce 3-(cyclopentylthio)-5,6-diphenyl-1,2,4-triazine. Other methods of synthesis include the reaction of 3,5-diphenyl-1,2,4-triazine-6-thiol with cyclopentanone in the presence of a catalyst.
Eigenschaften
IUPAC Name |
3-cyclopentylsulfanyl-5,6-diphenyl-1,2,4-triazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3S/c1-3-9-15(10-4-1)18-19(16-11-5-2-6-12-16)22-23-20(21-18)24-17-13-7-8-14-17/h1-6,9-12,17H,7-8,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDLTAXEBGZEDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SC2=NC(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclopentylsulfanyl)-5,6-diphenyl-1,2,4-triazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]piperidine trifluoroacetate](/img/structure/B5038488.png)
![5-acetyl-N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-thiophenecarboxamide](/img/structure/B5038507.png)



![1-(1,3-benzodioxol-5-yloxy)-3-[bis(2-hydroxyethyl)amino]-2-propanol hydrochloride](/img/structure/B5038533.png)
![N-[2-(2-pyridinylmethoxy)phenyl]tetrahydro-2H-pyran-4-amine bis(trifluoroacetate)](/img/structure/B5038538.png)

![ethyl 1-[4-(dimethylamino)benzyl]-3-piperidinecarboxylate](/img/structure/B5038551.png)
![N-(sec-butyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B5038559.png)
![methyl [3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamate](/img/structure/B5038565.png)

![1-[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B5038585.png)
